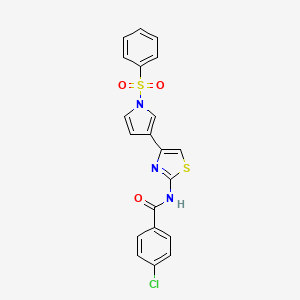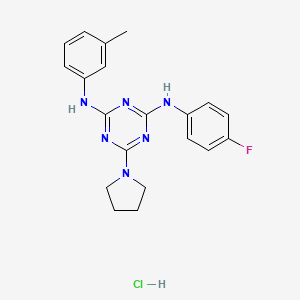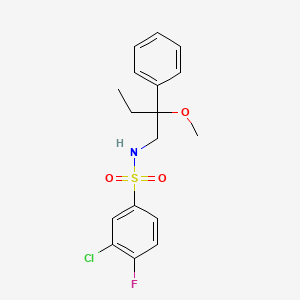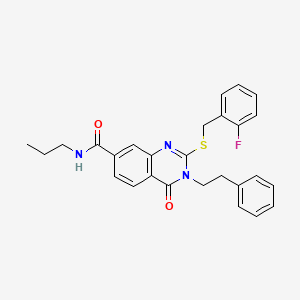
4-chloro-N-(4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-chloro-N-(4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-yl)benzamide” is a type of benzamide . Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring connected to an amide functional group .
Synthesis Analysis
While specific synthesis information for this compound is not available, a general procedure for synthesizing thiazolidin-4-one derivatives involves reacting primary amines, aldehyde, and mercaptoacetic acid via a one-pot multi-component reaction (MCR) in the presence of BF3 and p-toluenesulfonic acid .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzamide moiety, a thiazole ring, and a phenylsulfonyl group attached to a pyrrole ring .Applications De Recherche Scientifique
Anti-Tubercular Activity
Background: Tuberculosis (TB) remains a global health challenge, necessitating the development of effective anti-TB drugs. Pyrazinamide (PZA) is a front-line prodrug used in TB therapy. Researchers continually explore novel compounds to combat Mycobacterium tuberculosis (MTB) infections.
Compound Evaluation:- A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for anti-tubercular activity against MTB H37Ra .
Benzothiazole Derivatives
Background: Benzothiazole-based compounds have attracted attention due to their diverse pharmacological properties. Let’s explore one such compound:
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide:Safety and Hazards
Mécanisme D'action
Target of Action
It is known that thiazole and sulfonamide groups, which are part of the compound’s structure, have known antibacterial activity . Therefore, it can be inferred that the compound might target bacterial cells.
Mode of Action
It has been suggested that the compound, when used in conjunction with a cell-penetrating peptide like octaarginine, displays potent antibacterial activity against both gram-negative and gram-positive bacteria . This suggests that the compound might interact with its targets in a way that enhances the antibacterial activity of the cell-penetrating peptide.
Biochemical Pathways
Given the antibacterial activity of the compound, it can be inferred that it might interfere with essential biochemical pathways in bacteria, leading to their death .
Result of Action
The compound, when used in conjunction with a cell-penetrating peptide, displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . This suggests that the compound’s action results in the death of bacterial cells.
Propriétés
IUPAC Name |
N-[4-[1-(benzenesulfonyl)pyrrol-3-yl]-1,3-thiazol-2-yl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3S2/c21-16-8-6-14(7-9-16)19(25)23-20-22-18(13-28-20)15-10-11-24(12-15)29(26,27)17-4-2-1-3-5-17/h1-13H,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALHOUUSSLHCMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-cyanocyclopentyl)-2-[methyl({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)amino]acetamide](/img/structure/B2483574.png)
![[3-(Methylthio)benzyl]amine hydrochloride](/img/structure/B2483575.png)
![1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2483578.png)
![1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate](/img/structure/B2483580.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2483581.png)

![N-(2,5-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2483587.png)
![1-Bromo-8-chlorodibenzo[b,d]furan](/img/structure/B2483588.png)
![2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2483590.png)


